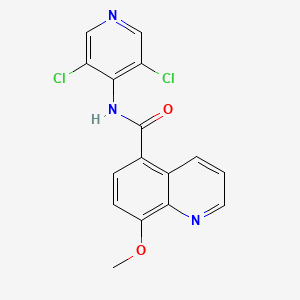
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide
描述
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 348.19 g/mol
CAS Number : 199871-63-1
The compound features a quinoline core substituted with a dichloropyridine moiety and a methoxy group, which contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for treating various infections .
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on various studies:
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines HCT116 and Caco-2. The results indicated an IC50 value of 0.058 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Testing : In a series of antimicrobial assays, the compound exhibited significant inhibition against various bacterial strains, with IC50 values ranging from 0.5 to 10 µM. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a notable decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .
属性
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-10(9-3-2-6-20-14(9)13)16(22)21-15-11(17)7-19-8-12(15)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNBZKQYLBKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















